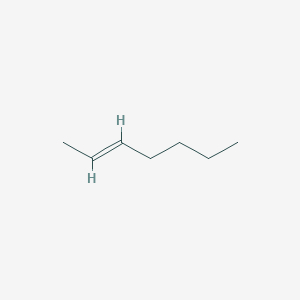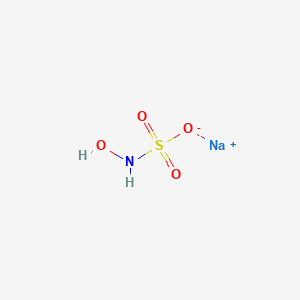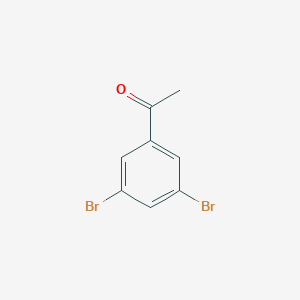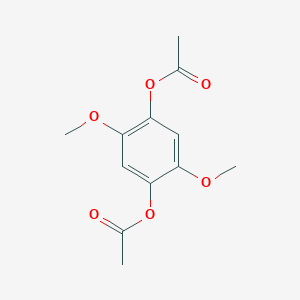
Hydroquinone, 2,5-dimethoxy-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroquinone, 2,5-dimethoxy-, diacetate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is commonly referred to as HQD and is a derivative of hydroquinone. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. HQD is widely used in the synthesis of various organic compounds and has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of HQD is not fully understood. However, it is believed that HQD acts as a nucleophile, reacting with electrophilic compounds to form covalent adducts. This reaction results in the formation of new compounds with unique properties.
Efectos Bioquímicos Y Fisiológicos
HQD has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, HQD has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HQD has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. Additionally, HQD is stable under normal laboratory conditions and can be stored for extended periods. However, HQD does have some limitations. It is toxic and can be harmful if ingested or inhaled. Therefore, proper safety precautions must be taken when handling HQD.
Direcciones Futuras
There are several future directions for the use of HQD in scientific research. One potential application is in the development of new anti-cancer drugs. HQD has been shown to have anti-cancer properties and could be used as a starting point for the development of new drugs. Additionally, HQD could be used in the development of new materials such as polymers and resins. Finally, HQD could be used in the synthesis of new organic compounds with unique properties.
Conclusion:
In conclusion, HQD is a chemical compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and has a wide range of applications in scientific research. HQD has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for the use of HQD in scientific research, including the development of new anti-cancer drugs and the synthesis of new organic compounds with unique properties.
Métodos De Síntesis
The synthesis of HQD involves the reaction of hydroquinone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of HQD, which is then purified using various techniques such as recrystallization and chromatography. The synthesis of HQD is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
HQD is widely used in scientific research due to its unique properties. It is used in the synthesis of various organic compounds such as indole derivatives, which have anti-cancer properties. HQD is also used in the synthesis of various pharmaceuticals such as antihistamines and anti-inflammatory drugs. Additionally, HQD is used in the development of new materials such as polymers and resins.
Propiedades
Número CAS |
14786-37-9 |
|---|---|
Nombre del producto |
Hydroquinone, 2,5-dimethoxy-, diacetate |
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
(4-acetyloxy-2,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |
Clave InChI |
MTULFFCSNLBUSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
Sinónimos |
2,5-Dimethoxy-1,4-benzenediol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



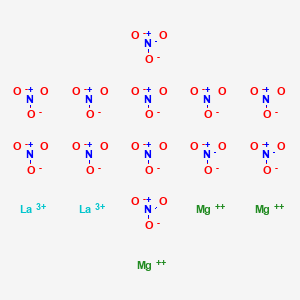
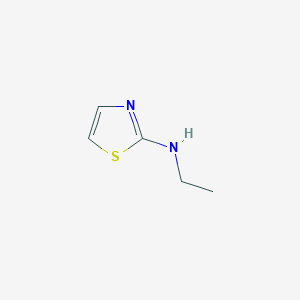

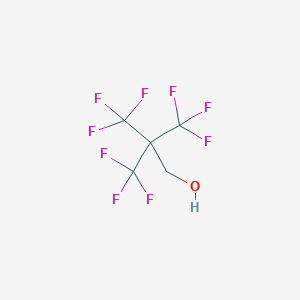
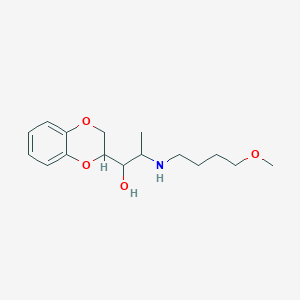
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
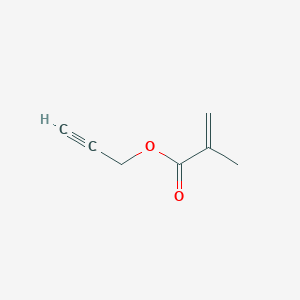
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)

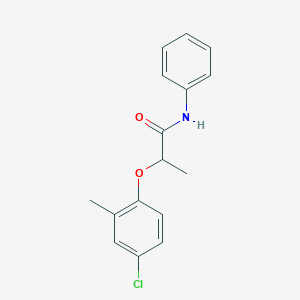
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
